Cetraxate
Description
Historical Context and Discovery of Cetraxate as a Gastroprotective Agent
This compound hydrochloride, an orally active anti-ulcer agent, emerged from research focused on developing effective treatments for peptic ulcers. It is a derivative of tranexamic acid. nih.govnih.gov The synthesis of this compound involves the esterification of 3-(p-hydroxyphenyl)propionic acid with trans-4-cyanocyclohexanecarbonyl chloride, followed by catalytic hydrogenation. nih.gov Developed initially by Alfresa Pharma Corp., its primary indication is for the treatment of gastric ulcers and for improving gastric mucosal lesions in acute and chronic gastritis. patsnap.com
This compound as an Anti-ulcer and Anti-gastritis Agent
This compound has demonstrated efficacy in the treatment of both gastric ulcers and gastritis. patsnap.com Clinical investigations, including double-blind studies, have shown its effectiveness in improving gastroscopic findings such as hemorrhage, erosion, and redness associated with acute and chronic gastritis. nih.gov The therapeutic effects of this compound are attributed to its multifaceted mechanism of action that enhances the defensive properties of the gastric mucosa. patsnap.com
Classification within Gastrointestinal Therapeutics
This compound is classified as a gastroprotective or mucosal protective agent. patsnap.comwikipedia.org This classification distinguishes it from other anti-ulcer medications like proton pump inhibitors or H2-receptor antagonists, which primarily act by neutralizing or reducing gastric acid secretion. Instead, this compound's primary role is to bolster the stomach's natural defense mechanisms against aggressive factors like acid and pepsin. patsnap.com
Significance in Gastric Mucosal Protection Research
The study of this compound has contributed significantly to the understanding of gastric mucosal protection. Its mechanism of action highlights the importance of factors beyond acid suppression in ulcer healing. Research into this compound has elucidated several key protective pathways within the gastric mucosa:
Increased Mucus Production: this compound stimulates the synthesis and secretion of mucin, a primary component of the protective mucus layer in the stomach. This enhances the physical barrier against acidic gastric juices. patsnap.compatsnap.com
Improved Mucosal Blood Flow: The compound has been shown to increase gastric mucosal blood flow, which is crucial for maintaining the integrity of the stomach lining and promoting the healing of lesions. nih.gov
Stimulation of Prostaglandins (B1171923): this compound has been found to stimulate the production of prostaglandins within the gastric mucosa. Prostaglandins play a vital role in various protective functions, including mucus and bicarbonate secretion. patsnap.com
Inhibition of Pepsin Activity: It also exhibits an inhibitory effect on pepsin, a digestive enzyme that can contribute to mucosal damage. patsnap.com
Cellular Repair and Regeneration: this compound promotes the proliferation of epithelial cells, aiding in the repair of damaged gastric lining. patsnap.compatsnap.com
Current Research Landscape and Future Directions in this compound Studies
Current research continues to explore the full therapeutic potential of this compound. One significant area of investigation is its role in the eradication of Helicobacter pylori, a bacterium strongly linked to various gastrointestinal diseases. Studies have suggested that this compound possesses anti-H. pylori activity and can enhance the efficacy of antibiotic therapies, particularly in challenging patient populations like smokers. vghtpe.gov.tw
Another promising avenue of research is the inhibitory effect of this compound on intestinal metaplasia, a precancerous condition. Prolonged administration of this compound has been shown to reduce the incidence and extent of experimentally induced intestinal metaplasia in animal models, an effect potentially linked to its ability to increase gastric blood flow. nih.gov
Future research may focus on:
Optimizing combination therapies involving this compound for H. pylori eradication to combat increasing antibiotic resistance.
Further investigating its potential chemopreventive properties in gastric cancer development.
Exploring novel drug delivery systems to enhance its local action in the stomach.
While this compound has a well-established role in treating ulcers and gastritis, ongoing research continues to unveil new potential applications, solidifying its importance in the field of gastroenterology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRSHSOEWXUORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040658, DTXSID60860400 | |
| Record name | Cetraxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34675-84-8 | |
| Record name | Cetraxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetraxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETRAXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VPA8CPF0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Investigations of Cetraxate
In Vivo Animal Models of Gastric Ulceration
Acetylsalicylic Acid (Aspirin)-Induced Ulcers
In experimental models, Cetraxate has demonstrated significant anti-ulcer effects against gastric lesions induced by acetylsalicylic acid (aspirin). Oral administration of this compound at a dose of 300 mg/kg showed a substantial inhibitory effect of 65.3% on aspirin-induced ulcers in rats. umich.edujddtonline.info Furthermore, this compound was observed to inhibit both the ulcer index and fibrinolytic activity in these aspirin-induced ulcer models. fishersci.fijst.go.jp
| Ulcer Induction Agent | This compound Dose (mg/kg p.o.) | Inhibition Rate (%) |
|---|---|---|
| Acetylsalicylic Acid (Aspirin) | 300 | 65.3 umich.edujddtonline.info |
Phenylbutazone-Induced Ulcers
This compound exhibits potent protective effects against ulcers induced by phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). In rat models, oral administration of this compound at 300 mg/kg resulted in a significant inhibitory effect of 70.0% on phenylbutazone-induced gastric ulcers. umich.edujddtonline.info
| Ulcer Induction Agent | This compound Dose (mg/kg p.o.) | Inhibition Rate (%) |
|---|---|---|
| Phenylbutazone | 300 | 70.0 umich.edujddtonline.info |
Indomethacin-Induced Ulcers
Similar to other NSAID-induced models, this compound has shown efficacy against indomethacin-induced ulcers. Oral administration of this compound at 300 mg/kg demonstrated a 30.2% inhibitory effect on indomethacin-induced gastric ulcers in rats. umich.edujddtonline.info It has also been noted that subcutaneous treatment with indomethacin (B1671933) (5 mg/kg) partially, but significantly, attenuated the protective effect of this compound against hydrochloric acid-ethanol induced lesions, suggesting that this compound's protective activity may involve both prostaglandin-related and unrelated mechanisms. nih.govnii.ac.jpnih.govscite.ai
| Ulcer Induction Agent | This compound Dose (mg/kg p.o.) | Inhibition Rate (%) |
|---|---|---|
| Indomethacin | 300 | 30.2 umich.edujddtonline.info |
Pyloric Ligation (Shay's Ulcer) Models
In the pyloric ligation (Shay's ulcer) model, which assesses gastric acid secretion and mucosal defense, this compound has shown protective capabilities. A dose of 300 mg/kg administered orally provided a 67.1% inhibitory effect against ulcers induced by pyloric ligation in rats. umich.edujddtonline.info
| Ulcer Induction Agent | This compound Dose (mg/kg p.o.) | Inhibition Rate (%) |
|---|---|---|
| Pyloric Ligation (Shay's Ulcer) | 300 | 67.1 umich.edujddtonline.info |
Hydrochloric Acid-Ethanol Induced Gastric Lesions
This compound is a potent cytoprotective agent against gastric mucosal necrosis induced by hydrochloric acid (HCl)-ethanol. nih.govnii.ac.jpekb.eg Oral or intraperitoneal administration of this compound at doses ranging from 30 to 300 mg/kg significantly inhibited macroscopic gastric lesions in a dose-related manner, with the highest oral dose (300 mg/kg) achieving practically complete inhibition. nih.govnii.ac.jpekb.eg Histological analysis further confirmed that this compound effectively prevented deep mucosal necrosis, although it did not show a protective effect on surface epithelial disruption and submucosal edema in response to HCl-ethanol. nih.govnii.ac.jpekb.eg The antilesion activity of this compound was statistically significant for at least 3 hours after a single injection. nih.govnii.ac.jpekb.eg
| Ulcer Induction Agent | This compound Dose Range (mg/kg) | Administration Route | Observed Effect |
|---|---|---|---|
| Hydrochloric Acid-Ethanol | 30-300 | Oral or Intraperitoneal | Significant dose-related inhibition of macroscopic gastric lesions, with near-complete inhibition at 300 mg/kg oral. Prevention of deep mucosal necrosis. nih.govnii.ac.jpekb.eg |
Serotonin-Induced Ulcers
This compound has demonstrated a protective effect against serotonin-induced ulcers. This protective action is associated with an increase in gastric mucosal blood flow and an inhibition of the decrease in blood content within the rat gastric preparation, both of which are induced by serotonin. nih.govnih.gov Additionally, this compound was found to decrease the inside pressure of the rat stomach and the tone of the rat fundus strip, and it inhibited the increase in gastric emptying rate caused by serotonin. nih.gov These findings suggest that the anti-ulcer effect of this compound in this model may primarily stem from an improvement in gastric mucosal blood circulation. nih.gov
Nicotine-Induced Gastric Mucosal Injury
In the context of nicotine-induced gastric mucosal injury, this compound has been shown to significantly increase gastric mucosal blood flow (GMBF) in nicotine-treated rats. nih.gov This suggests that this compound may help counteract the damaging effects of nicotine (B1678760) on gastric microcirculation, which is a factor in gastric mucosal damage. nih.gov36.112.18tandfonline.com Nicotine itself can induce microscopic mucosal damage and exacerbate alcohol-induced injury. 36.112.18
Cytoprotective Effects and Mechanisms in Animal Models
This compound exhibits significant cytoprotective actions in various animal models, safeguarding the gastric mucosa through a multifaceted approach. These effects are crucial for its role in preventing and healing gastrointestinal damage.
Prevention of Gastric Mucosal Necrosis
This compound is a potent cytoprotective agent that effectively prevents the formation of gastric mucosal necrosis induced by harmful agents such as hydrochloric acid (HCl) and ethanol (B145695) in rats. nih.govwikipedia.orgwikipedia.org Studies have demonstrated that both oral and intraperitoneal administration of this compound significantly inhibited macroscopic gastric lesions in a dose-related manner. For instance, an oral dose of 300 mg/kg achieved nearly complete inhibition of such lesions. nih.govwikipedia.orgwikipedia.org
Histological analyses further confirmed that this compound effectively prevented deep mucosal necrosis, although it did not show protective effects on surface epithelial disruption and submucosal edema in response to HCl-ethanol. nih.govwikipedia.orgwikipedia.org The antilesion activity of this compound was found to be statistically significant for at least three hours after a single injection and remained largely unaffected by the removal of gastric contents prior to the application of the necrotizing agent. wikipedia.orgwikipedia.org
Beyond HCl-ethanol-induced damage, this compound also demonstrated significant inhibitory effects against acute gastric ulcers experimentally produced by various ulcerogenic agents, including aspirin (B1665792), phenylbutazone, indomethacin, and pyloric ligature (Shay's ulcer) in rats. nih.gov
Table 1: Inhibition of Gastric Lesions by this compound in HCl-Ethanol Induced Rat Models nih.govwikipedia.orgwikipedia.org
| Treatment (this compound Dose) | Route of Administration | Inhibition of Macroscopic Gastric Lesions |
| 30 mg/kg | Oral or Intraperitoneal | Significant |
| 300 mg/kg | Oral | Nearly Complete |
Increase in Gastric Mucosal Blood Flow
A key mechanism underlying this compound's cytoprotective effect is its ability to enhance gastric mucosal blood flow (GMBF). nih.govnih.govwikidata.orglipidmaps.org This improvement in local circulation is considered vital for ulcer healing and mucosal regeneration. nih.gov
Research indicates that this compound significantly increases GMBF, a phenomenon attributed to the enhancement of nitric oxide (NO) synthase activity. nih.govlipidmaps.org The administration of N(G)-monomethyl-L-arginine (L-NMMA), a specific inhibitor of NO synthase, has been shown to counteract the this compound-induced increase in blood flow, reinforcing the role of NO in this mechanism. nih.govlipidmaps.org
In studies involving nicotine-treated rats, this compound significantly increased GMBF, suggesting its potential to improve microcirculation even under compromised conditions. wikidata.org This enhanced blood flow is thought to facilitate the delivery of essential nutrients and oxygen to the gastric mucosa, as well as improve the distribution of antibiotics to the affected area. nih.govwikidata.org
Modulation of Endogenous Prostaglandins (B1171923)
This compound has been shown to stimulate the production of endogenous prostaglandins within the gastric mucosa. nih.govwikidata.org Prostaglandins play a critical role in maintaining the integrity of the stomach lining by promoting mucus and bicarbonate secretion, enhancing mucosal blood flow, and inhibiting gastric acid secretion. wikidata.org By augmenting prostaglandin (B15479496) levels, this compound contributes to reinforcing the stomach's natural defense mechanisms against ulcerogenic factors. wikidata.org
Experimental evidence supports this modulation; subcutaneous treatment of rats with indomethacin (5 mg/kg), a known inhibitor of prostaglandin synthesis, resulted in a partial but significant attenuation of this compound's protective effect against HCl-ethanol-induced gastric lesions. nih.govwikipedia.orgwikipedia.org This observation suggests that this compound's cytoprotective activity involves dual mechanisms, some of which are related to and others independent of endogenous prostaglandins. nih.govwikipedia.orgwikipedia.org Furthermore, this compound was found to prevent stress-induced decreases in various prostaglandin contents, including 6-keto-PGF1alpha, PGF2alpha, PGE2, and PGD2, in models of water immersion stress. lipidmaps.org
Extragastric Research Applications
Beyond its primary focus on gastrointestinal protection, this compound has been investigated for its potential therapeutic applications in extragastric conditions.
Pancreatitis Research
This compound has demonstrated protective effects on the exocrine pancreas in animal models of caerulein-induced pancreatitis in rats. nih.govnih.gov In these studies, this compound was observed to prevent several key pathological indicators associated with pancreatitis, including hyperamylasaemia (elevated levels of amylase in the blood), pancreatic edema, and the activation of trypsinogen (B12293085) within the pancreatic tissue. nih.gov
A notable finding in pancreatitis research is this compound's ability to prevent the subcellular redistribution of the lysosomal enzyme cathepsin B. This enzyme's pathological translocation from the lysosomal fraction to the zymogen fraction is a critical event in the progression of pancreatitis. nih.gov These results suggest that this compound's protective roles against pancreatitis are mediated by inhibiting the redistribution of lysosomal enzymes and by modulating trypsinogen activation. nih.govnih.gov Such activities indicate a potential clinical utility for this compound in preventing pancreatic injuries, particularly in patients susceptible to chronic pancreatitis. nih.govnih.gov
Table 2: Effects of this compound in Caerulein-Induced Pancreatitis in Rats nih.gov
| Pathological Indicator | This compound Treatment Effect |
| Hyperamylasaemia | Prevented |
| Pancreatic Edema | Prevented |
| Trypsinogen Activation | Prevented |
| Cathepsin B Redistribution | Prevented |
Anti-inflammatory Research
Preclinical studies indicate that this compound possesses anti-inflammatory properties primarily within the gastric mucosa, contributing to its gastroprotective effects. Its mode of action is attributed to several key mechanisms that help mitigate inflammation and promote healing of the stomach lining.
One significant mechanism involves the enhancement of gastric mucosal blood flow, which is achieved through increased nitric oxide synthase activity. This improved blood flow is crucial for delivering essential nutrients and oxygen to the mucosal cells and for removing inflammatory mediators. Furthermore, this compound has been shown to prevent the decrease in mucosal prostaglandin content wikipedia.org. Prostaglandins are vital endogenous compounds that play a critical role in maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion, enhancing mucosal blood flow, and inhibiting gastric acid secretion nih.gov. By augmenting prostaglandin levels, this compound reinforces the stomach's natural defense mechanisms against ulcerogenic factors and inflammation nih.gov.
In models of gastric mucosal damage, such as those induced by HCl·ethanol in rats, this compound has demonstrated significant cytoprotective action. Oral or intraperitoneal administration of this compound (30-300 mg/kg) dose-dependently inhibited macroscopic gastric lesions, with high doses achieving nearly complete inhibition fishersci.ca. Histological analyses further confirmed that this compound effectively prevented deep mucosal necrosis fishersci.ca. While this compound's protective activity was partially attenuated by indomethacin (a prostaglandin synthesis inhibitor), this suggests that both prostaglandin-dependent and independent mechanisms contribute to its protective effects fishersci.ca.
This compound also contributes to anti-inflammatory processes by stimulating the synthesis and secretion of mucin, a primary component of the protective mucus layer lining the stomach fishersci.cafishersci.ca. This mucin acts as a physical barrier, shielding the stomach wall from harsh acidic environments, digestive enzymes, and other harmful substances, thereby reducing irritation and inflammation fishersci.ca. Additionally, this compound may promote the proliferation of epithelial cells, facilitating the repair of existing damage to the gastric lining fishersci.cafishersci.ca.
In the context of Helicobacter pylori infection, which is a known causative factor in gastric and duodenal inflammation, this compound has shown potential anti-H. pylori activity. Although the exact mechanisms are still being investigated, it is suggested that this compound may enhance the nitric oxide of intramucosal prostaglandins, leading to an increase in gastric mucosal blood flow. This improved local circulation could increase the delivery of antibiotics to the gastric mucosa, indirectly aiding in the resolution of infection-associated inflammation.
The following table summarizes key anti-inflammatory mechanisms observed in preclinical investigations of this compound:
| Mechanism of Action | Effect on Gastric Mucosa | Preclinical Observation/Outcome | Source |
| Enhanced Nitric Oxide Synthase Activity | Increased gastric mucosal blood flow | Contributes to cytoprotection and healing | wikipedia.org |
| Prevention of Prostaglandin Content Decrease | Reinforces natural defense mechanisms, promotes mucus/bicarbonate secretion, enhances blood flow, inhibits acid secretion | Attenuates inflammation and aids healing | wikipedia.orgnih.gov |
| Stimulation of Mucin Synthesis/Secretion | Fortifies protective mucus barrier | Reduces irritation and ulcer formation | fishersci.cafishersci.ca |
| Promotion of Epithelial Cell Proliferation | Facilitates repair of damaged gastric lining | Contributes to mucosal healing | fishersci.cafishersci.ca |
| Inhibition of Pepsin Activity | Reduces enzymatic attack on gastric mucosa | Protects against damage and inflammation | fishersci.cafishersci.ca |
| Potential Anti-H. pylori Activity | Increases antibiotic delivery to gastric mucosa, indirectly reduces inflammation | Aids in H. pylori eradication and associated inflammation |
Analgesic Research
While this compound is used in the treatment of conditions like gastric ulcers and gastritis, which are often associated with pain, direct preclinical research specifically detailing its analgesic mechanisms in general pain models (e.g., models of nociceptive, inflammatory, or neuropathic pain independent of gastric injury) is not extensively documented in the available literature. Its pain-relieving effects are primarily considered to be an indirect consequence of its core gastroprotective and anti-inflammatory actions on the gastric mucosa wikipedia.orgfishersci.cafishersci.ca.
Therefore, while this compound contributes to the relief of pain symptoms in gastrointestinal disorders by addressing the mucosal damage and inflammation, dedicated preclinical research on its direct analgesic properties beyond its gastroprotective role is not a prominent area of investigation in the provided information.
Pharmacological Characterization of Cetraxate
Pharmacodynamics
Influence on Gastric Microcirculation
Role of Calcitonin Gene-Related Peptide (CGRP) and Substance P
Cetraxate has been shown to elevate the levels of calcitonin gene-related peptide (CGRP) and Substance P in human plasma lipidmaps.orgfishersci.nofishersci.caebi.ac.ukaacrjournals.orgwikipedia.orggoogle.comresearchgate.net. CGRP and Substance P are neuropeptides that play significant roles in gastric mucosal defense, particularly through their involvement with capsaicin-sensitive afferent nerves lipidmaps.orgfishersci.caebi.ac.uk. Capsaicin, a known stimulant of these afferent nerves, enhances the release of both CGRP and Substance P in the stomach lipidmaps.orgfishersci.caebi.ac.uk. It is hypothesized that this compound indirectly stimulates these capsaicin-sensitive afferent nerves, leading to an increased release of these peptides. This mechanism is considered a key contributor to this compound’s gastroprotective action, primarily by enhancing mucosal blood flow lipidmaps.orgfishersci.caebi.ac.uk.
The effect of a single oral administration of this compound (800 mg) on plasma CGRP and Substance P concentrations in healthy male subjects demonstrated significant increases compared to placebo. Plasma CGRP levels showed significant increases between 60 and 120 minutes post-administration, while Substance P levels were significantly elevated between 40 and 90 minutes post-administration lipidmaps.orgfishersci.caebi.ac.uk.
| Peptide | Effect of this compound (800 mg oral) | Time of Significant Increase (min) | Reference |
|---|---|---|---|
| Calcitonin Gene-Related Peptide (CGRP) | Significant increase in plasma concentration | 60-120 | lipidmaps.orgfishersci.caebi.ac.uk |
| Substance P | Significant increase in plasma levels | 40-90 | lipidmaps.orgfishersci.caebi.ac.uk |
Nitric Oxide Synthase Activity
This compound's pharmacological efficacy is also attributed to its ability to enhance nitric oxide synthase (NOS) activity lipidmaps.orgwikipedia.orgguidetopharmacology.orgebi.ac.uk. Nitric oxide (NO) is a crucial signaling molecule involved in the regulation of gastric mucosal microcirculation ebi.ac.uk. By increasing NOS activity, this compound promotes the production of NO, which in turn leads to an increase in gastric mucosal blood flow lipidmaps.orgguidetopharmacology.orgebi.ac.ukmhmedical.com. This enhancement of blood flow is vital for maintaining the integrity of the gastric mucosa and facilitating the healing of lesions ebi.ac.uk. Studies in rats have shown that this compound treatment increases NOS activity, even under stress conditions that typically decrease it, and this effect contributes to its protective action against stress-induced gastric lesions ebi.ac.uk. The favorable effect of this compound on gastric mucosal blood flow was remarkably diminished by the administration of N(G)-monomethyl-L-arginine (L-NMMA), a specific inhibitor of NOS, further supporting the role of NOS activity in this compound's mechanism lipidmaps.orgebi.ac.uk.
Anti-Ulcer and Anti-Gastritis Therapeutic Actions
This compound is recognized for its therapeutic efficacy in treating gastric ulcers and gastritis, mediated by several protective mechanisms on the gastric mucosa fishersci.camims.comlipidmaps.orgguidetopharmacology.orgcenmed.comebi.ac.uknih.gov. Its primary mode of action involves enhancing the gastric mucosal barrier fishersci.camims.com.
Key mechanisms contributing to its anti-ulcer and anti-gastritis effects include:
Stimulation of Mucin Synthesis and Secretion : this compound promotes the synthesis and secretion of mucin, a key component of the mucus layer that acts as a physical barrier protecting the stomach lining from gastric acid and digestive enzymes like pepsin fishersci.camims.com.
Promotion of Epithelial Cell Proliferation : The drug facilitates the proliferation of gastric epithelial cells, which is crucial for the repair and regeneration of damaged gastric lining fishersci.camims.com.
Inhibition of Pepsin Activity : this compound contributes to mucosal protection by inhibiting the activity of pepsin, thereby reducing the enzymatic degradation of the gastric mucosa fishersci.camims.com.
Stimulation of Prostaglandin (B15479496) Production : It stimulates the production of prostaglandins (B1171923) within the gastric mucosa. Prostaglandins are vital for maintaining mucosal integrity by promoting mucus and bicarbonate secretion, enhancing mucosal blood flow, and inhibiting gastric acid secretion mims.com.
Antacid Effect : this compound also exhibits an antacid effect, which helps to reduce the acidity of stomach contents, creating a less hostile environment for the gastric mucosa and promoting ulcer healing mims.com.
Inhibition of Experimental Ulcers : In experimental models, this compound has demonstrated significant inhibitory effects against various types of acute ulcers induced by agents such as aspirin (B1665792), phenylbutazone, and indomethacin (B1671933), as well as chronic ulcers like those induced by acetic acid lipidmaps.orgebi.ac.uk. Its protective action on gastric mucosa is considered a primary reason for these effects lipidmaps.org.
Helicobacter pylori Eradication : Research suggests that this compound may also possess anti-Helicobacter pylori activity and can increase the eradication rate of H. pylori when used in combination with antibiotics cenmed.comnih.gov. While the exact mechanisms for its anti-H. pylori activity are still under investigation, it is thought that its enhancement of nitric oxide and intramucosal prostaglandins, leading to increased gastric mucosal blood flow, may improve the delivery of antibiotics to the gastric mucosa cenmed.com.
| Anti-Ulcer/Anti-Gastritis Mechanism | Action of this compound | Reference |
|---|---|---|
| Gastric Mucosal Barrier Enhancement | Stimulates mucin synthesis and secretion | fishersci.camims.com |
| Epithelial Cell Repair | Promotes proliferation of epithelial cells | fishersci.camims.com |
| Pepsin Activity | Inhibits pepsin activity | fishersci.camims.com |
| Prostaglandin Synthesis | Stimulates production of prostaglandins | mims.com |
| Gastric Acid Neutralization | Exhibits an antacid effect | mims.com |
| Experimental Ulcer Inhibition | Significant inhibitory effects on various induced ulcers (e.g., aspirin, acetic acid) | lipidmaps.orgebi.ac.uk |
| Helicobacter pylori Activity | Increases eradication rate of H. pylori (in combination therapy) | cenmed.comnih.gov |
Pharmacokinetics
Pharmacokinetics describes the processes by which a drug is absorbed, distributed, metabolized, and eliminated by the body mhmedical.commsdmanuals.com. This compound is administered orally fishersci.ca.
Absorption Characteristics
This compound is an orally administered drug fishersci.ca. While specific detailed absorption characteristics such as peak plasma concentration (Cmax) and time to peak concentration (Tmax) for this compound itself are not extensively detailed in the readily available literature, it is known that this compound is a prodrug nih.gov. Its therapeutic effects are likely mediated after its absorption and subsequent metabolism. General principles of oral drug absorption involve the drug being in solution to be absorbed and crossing semipermeable cell membranes, influenced by factors like lipid solubility, size, and ionization state msdmanuals.comnih.gov.
Distribution Profile
Metabolism Pathways
This compound is a prodrug of tranexamic acid nih.gov. This indicates that this compound undergoes metabolic conversion within the body to yield tranexamic acid, which is then responsible for at least some of its pharmacological effects. Tranexamic acid itself is minimally metabolized, with over 95% of an administered dose being excreted unchanged in the urine mims.com. While the specific enzymatic pathways for the conversion of this compound to tranexamic acid are not detailed in the provided information, the synthesis of this compound involves the esterification of 3-(p-hydroxyphenyl)propionic acid by trans-4-cyanocyclohexanecarbonyl chloride, followed by reduction nih.gov. This suggests that the metabolism of this compound likely involves the cleavage of this ester bond to release tranexamic acid and 3-(4-hydroxyphenyl)propanoic acid.
| Pharmacokinetic Parameter | Information for this compound (Parent Compound) | Information for Tranexamic Acid (Active Metabolite) | Reference |
|---|---|---|---|
| Administration Route | Oral | Oral (also IV) | fishersci.camims.com |
| Absorption | Orally administered; detailed characteristics not readily available for parent compound. | Absorbed from gastrointestinal tract; Bioavailability: approx. 45% (oral); Time to peak plasma concentration: approx. 3 hours (oral). | mims.com |
| Distribution | Detailed profile not readily available for parent compound. | Widely distributed throughout the body; crosses placenta and enters breast milk; Volume of distribution: 9-12 L (IV). | mims.com |
| Metabolism | Prodrug; metabolized to tranexamic acid. | Only a small fraction is metabolized; excreted >95% unchanged in urine. | mims.comnih.gov |
Excretion Pathways
This compound, as a prodrug, undergoes rapid hydrolysis in the gastrointestinal tract and blood. ebi.ac.uk This process leads to its metabolism into several compounds, notably tranexamic acid, p-hydroxyphenylpropionic acid (PHPA), and p-hydroxybenzoic acid (PHBA). ebi.ac.uk
The primary metabolite, tranexamic acid, is predominantly eliminated from the body via urinary excretion. Studies indicate that over 95% of an orally administered dose of tranexamic acid is excreted in the urine as the unchanged parent drug. nih.gov This suggests that the renal pathway is the major route for the elimination of this compound's active metabolite. While this compound itself is distributed to the gastric wall after oral administration, its systemic presence as the intact compound is transient due to its rapid metabolism. ebi.ac.uk
The metabolic fate of this compound highlights a multi-pathway elimination process, where the prodrug is converted into active and inactive metabolites that are subsequently excreted.
Table 1: Key Metabolites and Primary Excretion Pathway
| Compound Name | Role in this compound Metabolism | Primary Excretion Pathway (for metabolite) |
| This compound | Prodrug | Metabolized prior to excretion |
| Tranexamic Acid | Active Metabolite | Renal (Urinary) nih.gov |
| p-Hydroxyphenylpropionic Acid (PHPA) | Metabolite | Not explicitly detailed in sources |
| p-Hydroxybenzoic Acid (PHBA) | Metabolite | Not explicitly detailed in sources |
Bioavailability Studies
Detailed quantitative bioavailability data, such as specific percentages of absorption, maximum plasma concentration (Cmax), time to reach Cmax (Tmax), or area under the curve (AUC) values for intact this compound in humans, are not extensively reported in the readily available scientific literature. The pharmacological profile of this compound is largely characterized by its nature as a prodrug that is rapidly metabolized. nih.gov
Despite the limited direct quantitative data for the parent compound, indirect evidence suggests that this compound is absorbed and exerts systemic effects. For instance, oral administration of this compound (800 mg) to healthy human subjects has been shown to significantly increase plasma concentrations of calcitonin gene-related peptide (CGRP) and substance P. nih.govoup.comebi.ac.uk Plasma CGRP levels increased significantly between 60 and 120 minutes post-administration, while plasma substance P levels showed significant increases between 40 and 90 minutes. nih.govoup.comebi.ac.uk These findings indicate that this compound, or its immediate metabolites, are absorbed into the systemic circulation to elicit these physiological responses.
The rapid metabolism of this compound into its active form, tranexamic acid, and other metabolites, suggests that the systemic exposure to the intact this compound molecule is likely transient. The bioavailability of its active metabolite, tranexamic acid, after oral administration in humans is reported to be approximately 30% to 50% of the ingested dose and is not influenced by food intake. nih.gov
Table 2: Indirect Indicators of this compound Absorption in Human Plasma
| Parameter | Observed Effect | Time Post-Administration (800 mg oral this compound) |
| Plasma Calcitonin Gene-Related Peptide (CGRP) | Significant increase compared to placebo nih.govoup.comebi.ac.uk | 60-120 minutes nih.govoup.comebi.ac.uk |
| Plasma Substance P | Significant increase compared to placebo nih.govoup.comebi.ac.uk | 40-90 minutes nih.govoup.comebi.ac.uk |
Clinical Research and Therapeutic Efficacy of Cetraxate
Clinical Trials in Gastric Ulcer Treatment
Cetraxate has been investigated in clinical trials for its efficacy in treating gastric ulcers. wikipedia.org
In a comparative trial, this compound demonstrated superior efficacy over placebo in promoting gastric ulcer healing. The healing rate observed at 8-week endoscopy was 88.6% in the this compound group, significantly higher than the 62.2% observed in the placebo group (p = 0.0062). mims.com
Studies have also compared this compound with other therapeutic agents. In one clinical trial evaluating the healing effect on gastric ulcers, intravenous human epidermal growth factor (hEGF) achieved a healing rate of 77.9% within 8 weeks, which was significantly greater than the 51.7% healing rate observed with this compound hydrochloride. fishersci.pt Another randomized, controlled, double-blind study involving patients with confirmed stomach ulcers compared this compound hydrochloride (800 mg) with zinc and placebo. At 8 weeks, the endoscopic cure rate for this compound was 46.2%, while zinc showed a higher rate of 60.4%. At 4 weeks, the cure rates were 16.2% for this compound and 26.3% for zinc. Symptom improvement was comparable, with 61.5% in the this compound group and 61% in the zinc group experiencing marked improvement at four weeks, increasing to 72% and 75% respectively at eight weeks. thegoodscentscompany.com Furthermore, in a re-evaluation study, the non-inferiority of eight other gastroprotective drugs to this compound was established concerning their effect on ulcer healing, indicating this compound's role as a benchmark in gastric ulcer treatment. mims.com
Table 1: Gastric Ulcer Healing Rates in Comparative Clinical Trials
| Treatment Group | Healing Rate at 8 Weeks (%) | p-value (vs. This compound) | Study Reference |
| This compound | 88.6 | N/A | mims.com |
| Placebo | 62.2 | 0.0062 | mims.com |
| This compound Hydrochloride | 51.7 | N/A | fishersci.pt |
| Human Epidermal Growth Factor | 77.9 | Significantly greater | fishersci.pt |
| This compound Hydrochloride | 46.2 | N/A | thegoodscentscompany.com |
| Zinc | 60.4 | N/A | thegoodscentscompany.com |
The prevention of ulcer recurrence is identified as a primary indication for this compound Hydrochloride. wikipedia.org However, specific clinical trial data detailing this compound's direct efficacy in preventing gastric ulcer recurrence were not available in the examined literature. Studies on ulcer recurrence prevention have been reported for other agents, such as cimetidine (B194882) and sucralfate. guidetopharmacology.org
Clinical Trials in Gastritis Management
This compound has been evaluated for its effectiveness in managing various forms of gastritis.
A double-blind study investigated the therapeutic effects of this compound against acute gastritis and acute aggravation of chronic gastritis, comparing it with aldioxa (B1666836). Endoscopic observations revealed that the cure rates for specific findings, including redness, erosion, and hemorrhages, were generally better in the this compound group after 1 and 2 weeks of administration compared to the aldioxa group. A statistically significant difference was noted for redness at the 1st week (p < 0.05). Additionally, the rates of "no change" and "aggravating" conditions were lower for redness at the 1st week (p < 0.05) and for edema at the 1st week (p < 0.10) in the this compound group.
In a Korean clinical study focusing on acute gastritis, including acute erosive or hemorrhagic gastritis, the efficacy of this compound combined with an antacid was assessed against antacid alone. After two weeks of treatment, 76% of patients in the combination group (this compound + Antacid) experienced complete relief of epigastric pain, compared to 55% in the group receiving antacid alone. The healing rate of acute gastric mucosal lesions after two weeks was 83% in the combination-treated group, significantly higher than the 61% observed in the single-treated (antacid alone) group.
Table 2: Efficacy of this compound in Acute and Chronic Gastritis
| Outcome | This compound Group (%) | Aldioxa Group (%) | p-value (vs. Aldioxa) | Study Reference |
| Cure Rate for Redness (1st Week) | Better | Lower | < 0.05 | |
| Cure Rate for Erosion (1st & 2nd Week) | Better | Lower | N/A | |
| Cure Rate for Hemorrhages (1st & 2nd Week) | Better | Lower | N/A |
Table 3: Efficacy of this compound + Antacid in Acute Gastritis
| Outcome | This compound + Antacid Group (%) | Antacid Alone Group (%) | Study Reference |
| Complete Epigastric Pain Relief (2 Weeks) | 76 | 55 | |
| Healing Rate of Mucosal Lesions (2 Weeks) | 83 | 61 |
A phase III double-blind clinical trial investigated the efficacy of this compound (600 mg t.i.d. for 2 weeks) in comparison to DA-9601 for the treatment of erosive gastritis. The endoscopic cure rates for this compound were 35.5% in the per-protocol (PP) analysis and 35% in the intention-to-treat (ITT) population. The endoscopic improvement rates for this compound were 46.4% (PP analysis) and 44.6% (ITT analysis). While DA-9601 showed significantly higher cure and improvement rates, these figures provide a clear benchmark for this compound's efficacy in this condition. The percentage of symptom relief over the 2-week treatment period was not significantly different between the this compound and DA-9601 groups.
Table 4: Efficacy of this compound in Erosive Gastritis (vs. DA-9601)
| Outcome | This compound (600 mg t.i.d.) (%) | DA-9601 (180 mg t.i.d.) (%) | DA-9601 (360 mg t.i.d.) (%) | Study Reference |
| Endoscopic Cure Rate (PP Analysis) | 35.5 (59/166) | 55.6 (95/171) | 57.5 (69/120) | |
| Endoscopic Cure Rate (ITT Analysis) | 35 (83/186) | 52.2 | 51.4 | |
| Endoscopic Improvement Rate (PP Analysis) | 46.4 (77/166) | 67.3 (115/171) | 65.0 (78/120) | |
| Endoscopic Improvement Rate (ITT Analysis) | 44.6 (83/186) | 63.4 (118/186) | 57.9 (81/140) |
This compound in Helicobacter pylori Eradication Regimens
Recent research indicates that this compound possesses anti-Helicobacter pylori (H. pylori) activity and has the potential to enhance the eradication rates of antibiotics used in H. pylori regimens. In vitro studies have demonstrated this compound's ability to inhibit the growth of H. pylori.
A pilot study investigated the efficacy of a this compound-based triple therapy (this compound plus clarithromycin (B1669154) and amoxicillin (B794), CCA group) in comparison to a pantoprazole-based triple therapy (pantoprazole plus clarithromycin and amoxicillin, PCA group) for H. pylori infection. In the intention-to-treat (ITT) analysis, the eradication rate for the CCA group (n=27) was 70.4%, while the PCA group (n=31) achieved 93.5%. The CCA group showed a significantly lower eradication rate compared to the PCA group (p = 0.03). Per-protocol analysis yielded similar results, with eradication rates of 69.2% for the CCA group and 96.7% for the PCA group (p = 0.01).
Despite these findings, another study specifically noted that this compound, when combined with omeprazole (B731), amoxicillin, and clarithromycin (OAC), significantly increased the H. pylori eradication rate in smokers. The eradication rate was 58% in the OAC group alone, which increased to 94% in the OAC + this compound group (P<0.01), suggesting a beneficial synergistic effect in this particular patient population.
Table 5: Efficacy of this compound in Helicobacter pylori Eradication Regimens
| Regimen | Eradication Rate (ITT) (%) | Eradication Rate (PP) (%) | p-value (vs. PCA) | Study Reference |
| This compound + Clarithromycin + Amoxicillin (CCA) | 70.4 (n=27) | 69.2 | 0.03 | |
| Pantoprazole + Clarithromycin + Amoxicillin (PCA) | 93.5 (n=31) | 96.7 | N/A |
Table 6: this compound's Effect on H. pylori Eradication in Smokers
| Regimen | Eradication Rate (%) | p-value (vs. OAC) | Study Reference |
| Omeprazole + Amoxicillin + Clarithromycin (OAC) | 58 | N/A | |
| OAC + this compound | 94 | < 0.01 |
Anti-H. pylori Activity of this compound
This compound has demonstrated anti-H. pylori activity, with studies indicating its ability to inhibit the growth of the bacterium. vghtpe.gov.tw While the precise mechanisms underlying its anti-H. pylori action are still being elucidated, it is hypothesized that this compound may enhance nitric oxide production of intramucosal prostaglandins (B1171923), leading to increased gastric mucosal blood flow. vghtpe.gov.tw This improvement in local circulation could potentially facilitate a greater delivery of antibiotics to the gastric mucosa, thereby enhancing their effectiveness against H. pylori. vghtpe.gov.tw
Combination Therapy Efficacy (e.g., with Omeprazole, Amoxycillin, Clarithromycin)
This compound has been investigated for its efficacy when used in combination with standard triple therapy regimens for H. pylori eradication, which typically include a proton pump inhibitor (PPI) like omeprazole, and two antibiotics such as amoxicillin and clarithromycin.
A study comparing a this compound-based triple therapy (this compound plus clarithromycin and amoxicillin - CCA group) with a pantoprazole-based triple therapy (pantoprazole plus clarithromycin and amoxicillin - PCA group) in H. pylori-infected patients showed varying eradication rates. The intention-to-treat (ITT) analysis revealed eradication rates of 70.4% for the CCA group and 93.5% for the PCA group, indicating a significantly lower eradication rate for the this compound-based regimen compared to the pantoprazole-based one (p = 0.03). Per-protocol analysis yielded similar results (69.2% vs. 96.7%, p = 0.01). vghtpe.gov.twnih.gov
However, in specific patient populations, the addition of this compound to standard triple therapy has shown promising results. For instance, in patients who had undergone partial gastrectomy, a regimen of lansoprazole, amoxicillin, and clarithromycin (LAC) combined with this compound (LAC+CET) resulted in an H. pylori eradication rate of 75%, which was significantly higher than the LAC-only group (41%) (P = 0.024). nih.gov
Table 1: H. pylori Eradication Rates in Combination Therapies
| Regimen | Patient Population | Eradication Rate (ITT) | Eradication Rate (PP) | P-value (vs. control/comparison) | Source |
| This compound + Clarithromycin + Amoxicillin (CCA) | H. pylori-infected patients | 70.4% | 69.2% | 0.03 (vs. PCA) | vghtpe.gov.twnih.gov |
| Pantoprazole + Clarithromycin + Amoxicillin (PCA) | H. pylori-infected patients | 93.5% | 96.7% | - | vghtpe.gov.twnih.gov |
| Lansoprazole + Amoxicillin + Clarithromycin (LAC) | Partial gastrectomy patients | 41% | - | - | nih.gov |
| LAC + this compound (LAC+CET) | Partial gastrectomy patients | 75% | - | 0.024 (vs. LAC) | nih.gov |
Impact on Eradication Rates in Specific Patient Populations (e.g., Smokers)
Smoking is known to negatively impact H. pylori eradication rates. vghtpe.gov.twdovepress.comclinicsofoncology.orgmdpi.com Studies have shown that this compound can significantly improve eradication success in smokers. One notable study demonstrated that in H. pylori-positive smoking patients, the H. pylori eradication rate was 55% in the group receiving omeprazole, amoxicillin, and clarithromycin (OAC group). However, when this compound was added to this regimen (OAC + CET group), the eradication rate increased to 92% by intention-to-treat analysis (P<0.01). Per-protocol analysis showed similar improvements (58% in OAC vs. 94% in OAC + CET, P<0.01). vghtpe.gov.twnih.gov This suggests that this compound can effectively overcome the reduced efficacy of standard triple therapy in smokers. vghtpe.gov.twnih.gov
Table 2: Impact of this compound on H. pylori Eradication in Smokers
| Regimen | Patient Population | Eradication Rate (ITT) | Eradication Rate (PP) | P-value (vs. OAC) | Source |
| Omeprazole + Amoxicillin + Clarithromycin (OAC) | Smokers | 55% | 58% | - | vghtpe.gov.twnih.gov |
| OAC + this compound (OAC + CET) | Smokers | 92% | 94% | <0.01 | vghtpe.gov.twnih.gov |
Influence on Gastric Mucosal Antibiotic Concentration
This compound's ability to increase gastric mucosal blood flow has been proposed as a mechanism to enhance the delivery of antibiotics to the gastric mucosa. vghtpe.gov.tw While a study in nicotine-treated rats showed that this compound significantly increased gastric mucosal blood flow, it did not significantly increase the mucosal clarithromycin concentration. nii.ac.jp However, it was hypothesized that this compound might achieve higher levels of amoxicillin in the gastric mucosa of smokers, thereby improving the eradication rate, although direct measurement of amoxicillin concentration was not performed in that specific study. nii.ac.jp The general principle is that increased gastric mucosal blood flow could improve antibiotic penetration and concentration at the site of infection. vghtpe.gov.tw
Clinical Translational Studies
Clinical translational studies involving this compound have primarily focused on its efficacy in H. pylori eradication, particularly in combination with existing antibiotic regimens. These studies aim to translate laboratory findings and initial clinical observations into practical applications for patient care. The research highlights this compound's potential to improve eradication rates, especially in challenging patient groups like smokers or those who have undergone gastrectomy. nih.govnih.gov While some studies have compared this compound-based therapies with PPI-based therapies, indicating that this compound-based regimens might be less effective on their own, the benefit appears to be in its adjunctive use to enhance the efficacy of antibiotics. vghtpe.gov.twnih.gov Further translational research is warranted to fully understand the broader clinical applications and optimal integration of this compound into H. pylori treatment protocols. vghtpe.gov.tw
Drug Interactions and Concomitant Therapies
Pharmacokinetic Interactions
Pharmacokinetic interactions involve the alteration of a drug's concentration in the body. Such interactions can occur at various stages, from initial absorption to metabolism and final excretion. mdpi.commspca.org
Antacids are commonly used to neutralize gastric acid. However, their mechanism of action can interfere with the absorption of concomitantly administered drugs. consensus.app This interaction can occur through two primary mechanisms: the alteration of gastric pH, which can affect the dissolution and solubility of other drugs, and the formation of insoluble chelate complexes through binding with polyvalent cations present in many antacid formulations. nih.govnih.gov
In the case of Cetraxate, simultaneous use with antacids may interfere with its absorption. patsnap.com To mitigate this, it is generally recommended to separate the administration times of this compound and antacids. patsnap.com
Table 1: General Mechanisms of Antacid-Drug Interactions
| Interaction Mechanism | Description | Examples of Affected Drugs |
|---|---|---|
| Alteration of Gastric pH | Increased gastric pH can decrease the absorption of weakly acidic drugs by reducing their dissolution. | Ketoconazole, Iron supplements |
| Chelation | Polyvalent cations (e.g., Al³⁺, Mg²⁺, Ca²⁺) in antacids can bind to certain drugs, forming insoluble complexes that are not absorbed. nih.gov | Tetracyclines, Fluoroquinolones |
| Altered GI Motility | Some antacids can alter the speed of gastric emptying, potentially affecting the rate of drug absorption. nih.gov | N/A |
This table provides a general overview of antacid interactions and is not specific to this compound unless otherwise noted.
The Cytochrome P450 (CYP450) system is a large family of enzymes, primarily located in the liver, responsible for the Phase I metabolism of a vast number of drugs. openanesthesia.orgnih.gov Drug-drug interactions frequently occur when one drug induces or inhibits these enzymes, thereby altering the metabolism rate of another drug (a CYP substrate). youtube.com Enzyme inhibition can lead to increased concentrations and potential toxicity of the affected drug, while induction can decrease its concentration and therapeutic effect. openanesthesia.orgyoutube.com
This compound is known to be hydrolyzed in the gastrointestinal tract and blood, where it is metabolized into p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). nih.gov However, specific data detailing the role of the CYP450 enzyme system in the metabolism of this compound is not extensively documented in the available literature. Therefore, its potential to act as a substrate, inhibitor, or inducer of major CYP450 isoenzymes remains to be fully characterized.
Table 2: Major Human Cytochrome P450 Isoenzymes and Their Functions
| Enzyme | Approximate Percentage of Drugs Metabolized | Common Substrates |
|---|---|---|
| CYP3A4 | ~50% | Statins, Calcium channel blockers, Benzodiazepines youtube.com |
| CYP2D6 | ~20-30% | Antidepressants, Beta-blockers, Opioids |
| CYP2C9 | ~10% | Warfarin (B611796), NSAIDs, Phenytoin |
| CYP1A2 | ~10% | Theophylline, Caffeine, Clozapine |
| CYP2C19 | ~5% | Clopidogrel, Omeprazole (B731), Diazepam |
This table provides a general overview of the CYP450 system. Specific interactions with this compound have not been established.
Drugs that significantly alter gastric pH, such as Proton Pump Inhibitors (PPIs) and Histamine (B1213489) H2-Receptor Antagonists (H2RAs), are potent inhibitors of gastric acid secretion. nih.govnih.gov PPIs, like omeprazole, irreversibly block the final step in acid production, while H2RAs, such as cimetidine (B194882) and ranitidine, block the action of histamine on parietal cells. su.ac.thdrugs.com
By creating a less acidic gastric environment, these agents could theoretically impact the efficacy of this compound. patsnap.com The protective effects of this compound on the gastric mucosa may be altered in a different pH environment. patsnap.com One study has explored the use of this compound in combination with omeprazole and antibiotics for the eradication of Helicobacter pylori in specific patient populations, suggesting a potential for beneficial concomitant use in certain therapeutic contexts. nih.gov
Table 3: Comparison of Proton Pump Inhibitors (PPIs) and H2-Receptor Antagonists (H2RAs)
| Feature | Proton Pump Inhibitors (PPIs) | H2-Receptor Antagonists (H2RAs) |
|---|---|---|
| Mechanism | Irreversibly inhibit the H+/K+ ATPase (proton pump) in parietal cells. su.ac.th | Competitively block H2 receptors on parietal cells, reducing histamine-stimulated acid secretion. medicalnewstoday.com |
| Potency | Generally more potent acid suppression than H2RAs. | Less potent than PPIs. |
| Examples | Omeprazole, Esomeprazole, Lansoprazole. | Cimetidine, Ranitidine, Famotidine. |
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects on the body. These interactions are related to the drugs' mechanisms of action rather than their concentration. mspca.org
Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. ijprajournal.com However, their use is associated with an increased risk of gastrointestinal adverse events, including bleeding and ulceration, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for maintaining mucosal integrity. nv.gov
This compound exhibits a protective pharmacodynamic interaction when used concurrently with NSAIDs. It has demonstrated an anti-ulcer action against gastric damage induced by agents like aspirin (B1665792) in preclinical studies. nih.gov this compound works to protect the gastric mucosa, thereby counteracting the ulcerogenic potential of NSAIDs. nih.govpatsnap.com
Table 4: Common NSAIDs and Their General Effect on Gastric Mucosa
| Drug | Mechanism | General Effect on Gastric Mucosa |
|---|---|---|
| Aspirin | Irreversible COX-1 and COX-2 inhibitor. | Can cause direct topical injury and systemic mucosal damage, increasing the risk of ulcers and bleeding. ebsco.com |
| Ibuprofen | Reversible, non-selective COX inhibitor. | Associated with a risk of gastrointestinal complications, though generally considered lower than some other NSAIDs. |
| Naproxen | Reversible, non-selective COX inhibitor. | Carries a significant risk of gastrointestinal adverse events. goodrx.com |
Anticoagulants such as warfarin are used to prevent and treat thromboembolic events. nih.gov Warfarin exerts its effect by inhibiting the synthesis of vitamin K-dependent clotting factors. nih.gov The concurrent use of multiple drugs that can influence hemostasis or bleeding risk requires careful management.
Table 5: Common Oral Anticoagulants
| Drug | Mechanism of Action |
|---|---|
| Warfarin | Vitamin K antagonist. nih.gov |
| Apixaban | Direct Factor Xa inhibitor. |
| Rivaroxaban | Direct Factor Xa inhibitor. |
| Dabigatran | Direct thrombin inhibitor. |
Implications for Treatment Regimens
The interactions of this compound with other medications carry significant implications for developing and optimizing treatment regimens, particularly in the context of gastrointestinal disorders. Co-administration of this compound with other drugs can enhance therapeutic efficacy, broaden the spectrum of activity, and address multifactorial disease pathways.
A notable application of this compound in a combination therapeutic strategy is in the eradication of Helicobacter pylori (H. pylori). Research has shown that incorporating this compound into a standard triple-therapy regimen—comprising a proton pump inhibitor and two antibiotics—can significantly improve eradication rates, especially in patient populations like smokers where standard treatments are less effective. nih.gov In a randomized, double-blind study, smoking patients with H. pylori infection were divided into two groups. One group received a standard triple therapy of omeprazole, amoxicillin (B794), and clarithromycin (B1669154) (OAC). The other group received the same OAC regimen supplemented with this compound (OAC + CET).
The study's findings demonstrated a marked increase in the H. pylori eradication rate in the group receiving this compound. nih.gov According to the intention-to-treat analysis, the eradication rate was 92% in the OAC + CET group, compared to 55% in the OAC group. Similarly, the per-protocol analysis showed a 94% eradication rate for the OAC + CET group versus 58% for the OAC group. nih.gov These results highlight the potential of this compound to augment the efficacy of existing antibiotic regimens for H. pylori infection.
The mechanism behind this enhanced effect is believed to be related to this compound's ability to increase gastric mucosal blood flow. nih.gov This action may improve the delivery and concentration of antibiotics at the site of infection within the gastric mucosa, thereby boosting their bactericidal effects.
When considering concomitant therapies, potential interactions with drugs that alter gastric pH, such as proton pump inhibitors (PPIs) and H2 receptor antagonists, should be noted as they might impact this compound's effectiveness. patsnap.com Additionally, caution is advised when this compound is used concurrently with anticoagulants, like warfarin, due to a potential increased risk of bleeding. patsnap.com
The integration of this compound into treatment plans offers a promising approach to improving outcomes in challenging gastrointestinal conditions. Its synergistic effects with antimicrobial agents underscore its value beyond a singular therapeutic agent, positioning it as a valuable component of multifaceted treatment strategies.
Table 1: Research Findings on this compound in Concomitant Therapy for H. pylori Eradication
| Treatment Regimen | Analysis Type | Eradication Rate (%) | Statistical Significance (p-value) |
|---|---|---|---|
| Omeprazole + Amoxicillin + Clarithromycin (OAC) | Intention-to-Treat | 55% | <0.01 |
| OAC + this compound (OAC + CET) | Intention-to-Treat | 92% | <0.01 |
| Omeprazole + Amoxicillin + Clarithromycin (OAC) | Per-Protocol | 58% | <0.01 |
| OAC + this compound (OAC + CET) | Per-Protocol | 94% | <0.01 |
Synthesis and Derivatives in Research
Enzymatic Synthesis and Deprotection of Cetraxate
Enzymatic methods offer a regioselective and potentially more environmentally friendly route for this compound synthesis, particularly through the deprotection of its ester intermediates.
Resting cells of Microbacterium sp. strain 7-1W have been utilized for the enzymatic deprotection of the terminal ester bond of this compound methyl ester. This bacterium produces an esterase that catalyzes a regioselective hydrolysis reaction. In one study, incubating 20 g of this compound methyl ester in 50 ml of reaction mixture with 5 g of wet cells for 17 hours resulted in a 96% conversion to the desired product, this compound. researchgate.nettandfonline.comresearcher.life
Table 1: Characteristics of Microbacterium sp. 7-1W Esterase for this compound Deprotection
| Characteristic | Value | Source |
| Substrate Conversion | 96% (from methyl ester to this compound) | researchgate.nettandfonline.com |
| Reaction Time | 17 hours | researchgate.nettandfonline.com |
| Purification Fold | 13.8-fold | oup.comoup.com |
| Overall Recovery | 2.58% | oup.comoup.com |
| Native Molecular Mass | >600,000 Da | oup.comoup.com |
| Subunit Molecular Mass | 62,000 Da | oup.comoup.com |
| Km (methyl this compound) | 0.380 mM | researchgate.netoup.comoup.com |
| Vmax (methyl this compound) | 7.76 µmol min⁻¹ mg⁻¹ protein | researchgate.netoup.comoup.com |
| Preferred Substrates | Methyl and ethyl esters of this compound | tandfonline.comoup.com |
| Inhibition | PMSF, DipF | oup.comoup.com |
Enzyme activity capable of debenzylating this compound benzyl (B1604629) ester hydrochloride into this compound has been identified in cellulase (B1617823) enzymes derived from Aspergillus sp. researchgate.netnih.gov Specifically, a debenzylating enzyme obtained from commercial crude cellulase of Aspergillus niger facilitates this hydrolysis. researchgate.netoup.comoup.com This enzyme selectively hydrolyzes lower alkyl or phenyl groups of p-hydroxy propionic acid derivatives. researchgate.netnih.gov
Despite being a minor component (approximately 0.1%) of the crude cellulase, the debenzylating enzyme was purified with a 36% recovery. researchgate.net It demonstrated no intrinsic cellulase activity and was inactivated by Hg2+ and diisopropyl phosphorofluoridate (DFP), suggesting its classification as a serine hydrolase. researchgate.netoup.comoup.com In contrast to the Microbacterium enzyme, the Aspergillus enzyme primarily acts on various benzyl esters, including this compound benzyl ester and p-hydroxyphenyl propionate (B1217596) benzyl ester, but not on the corresponding lower alkyl esters. tandfonline.comoup.com High concentrations of the benzyl ester substrate can lead to substrate inhibition, potentially due to the accumulation of benzyl alcohol. tandfonline.com
Chemical Synthesis Methodologies
This compound hydrochloride has been produced industrially through chemical deprotection of the terminal ester of its esterified intermediate, benzyl this compound. researchgate.nettandfonline.comoup.com However, the chemical regioselective deblocking of the terminal ester of benzyl this compound can be challenging due to the presence of a coexisting labile phenyl ester within the molecule. tandfonline.comoup.com
A common chemical synthesis pathway for this compound involves the esterification of 3-(p-hydroxyphenyl)propionic acid by trans-4-cyanocyclohexanecarbonyl chloride. The resulting intermediate product is then reduced to this compound via catalytic hydrogenation using hydrogen and Raney nickel. wikipedia.org
Research on this compound Derivatives and Prodrugs
Research into this compound derivatives and prodrugs is driven by the goal of optimizing drug performance, particularly in terms of absorption and bioavailability.
This compound is recognized as a prodrug of tranexamic acid. wikipedia.orggoogleapis.com Tranexamic acid is a synthetic derivative of lysine, known for its antifibrinolytic properties, which it exerts by inhibiting the activation of plasminogen to plasmin. wikipedia.orgdrugbank.com Chemically, this compound can be described as a p-hydroxyphenyl-propionic ester of tranexamic acid. vghtpe.gov.twnih.gov While tranexamic acid itself contains a cyclohexane (B81311) ring with an aminomethyl group and a carboxylic acid group, this compound's structure incorporates a benzene (B151609) ring, a propanoic acid chain, and a cyclohexyl ring with an aminomethyl group. drugbank.comontosight.aisolubilityofthings.com
The design of prodrugs, including this compound derivatives, is a critical aspect of drug discovery aimed at overcoming various pharmaceutical and pharmacokinetic limitations, such as low oral absorption, inadequate site specificity, or poor stability of the parent drug. justia.commdpi.com This strategy often involves modifying the lipophilicity of the compound, for instance, by incorporating ester moieties to enhance passive permeability, or by designing the prodrug to be activated by specific enzymes in the body. mdpi.com
Advanced Research Methodologies and Techniques
Spectrophotometry in Gastric Mucosal Blood Flow Measurement
Spectrophotometry is a valuable technique utilized to assess gastric mucosal blood flow and tissue oxygenation, providing insights into the cytoprotective actions of drugs. In studies involving Cetraxate, reflectance spectrophotometry has been employed to investigate its effects on gastric mucosal hemodynamics. wikipedia.org
For instance, in anesthetized dogs, topical administration of this compound (200 mg in 10 ml saline) demonstrated a protective effect against ethanol-induced gastric mucosal congestion. Ethanol (B145695) exposure typically leads to a significant increase in mucosal blood volume and a decrease in mucosal hemoglobin oxygenation, indicating congestion and tissue hypoxia. This compound effectively prevented these changes, maintaining mucosal microcirculation and integrity. wikipedia.org
Similarly, in rat models, spectrophotometry, alongside Laser Doppler flowmetry, was used to evaluate this compound's impact on endothelin-1-induced gastric ulcers. This compound significantly attenuated the ulcer development and maintained tissue oxygenation, suggesting its cytoprotective action partly stems from preserving mucosal oxygenation. ebi.ac.ukthegoodscentscompany.com Furthermore, this compound has been shown to increase gastric mucosal blood flow, a critical factor in its anti-ulcer efficacy, potentially by enhancing nitric oxide (NO) synthase activity. thegoodscentscompany.comuni.lumims.com
Table 1: Effects of this compound on Gastric Mucosal Hemodynamics in Animal Models
| Animal Model | Inducing Agent/Condition | Measured Parameters (Spectrophotometry) | Observed Effect of this compound | Source |
| Anesthetized Dogs | Ethanol-induced gastric congestion | Mucosal blood volume, Hemoglobin oxygenation | Prevented increase in blood volume, prevented decrease in oxygenation | wikipedia.org |
| Rats | Endothelin-1-induced gastric ulcer | Tissue oxygenation | Maintained tissue oxygenation, attenuated ulcer development | ebi.ac.ukthegoodscentscompany.com |
| Rats | Various experimental gastric ulcers | Gastric mucosal blood flow | Increased gastric mucosal blood flow | thegoodscentscompany.commims.com |
HPLC Analysis in this compound Studies
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in this compound research, widely used for purity assessment, concentration determination, and pharmacokinetic studies, including metabolite identification. uni.lumims.comfishersci.seontosight.aiontosight.aiarkanlabs.com
HPLC methods have been developed for the separation and analysis of this compound hydrochloride, often utilizing reverse-phase columns with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. fishersci.se This allows for precise quantification and characterization of the compound.
In pharmacokinetic and pharmacological studies, HPLC has been crucial for determining this compound concentrations in body fluids following oral or intravenous administration. For instance, in rabbits, HPLC analysis revealed that this compound is readily hydrolyzed in the gastrointestinal tract and blood. It is metabolized into p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). uni.lu After oral administration, a significant amount of the unchanged drug was found to distribute to the gastric wall, while PHPA was distributed across various organs, excluding the brain. uni.lu
Table 2: Applications of HPLC in this compound Studies
| Application Area | Key Findings/Purpose | Source |
| Purity and Quality Control | Purity of this compound hydrochloride typically ≥98.0% (HPLC, titration analysis) | ontosight.aiontosight.aiarkanlabs.com |
| Pharmacokinetic Studies | Determination of this compound concentration in body fluids (e.g., rabbits) | uni.lu |
| Metabolite Identification | Identification of p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA) as metabolites | uni.lu |
| Preparative Separation | Scalable for isolation of impurities in preparative separation | fishersci.se |
Proteome-wide Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Proteome-wide Cellular Thermal Shift Assay (CETSA) is a biophysical assay designed to directly monitor ligand binding to target proteins within their native cellular environment. nih.gov The principle behind CETSA is that drug binding often increases the thermal stability of a target protein, making it less susceptible to denaturation and precipitation upon heating. By quantifying proteins in the soluble fraction after heating samples to different temperatures, researchers can detect altered protein interactions following drug treatment. nih.gov
CETSA offers a powerful approach to validate target engagement in complex biological systems, including cell lysates, intact cells, and even tissue pieces, without the need for modifying compounds or proteins. This technique is particularly valuable in early drug discovery for assessing binding selectivity and understanding mechanisms of action. While CETSA is a broadly applicable and valuable methodology in drug discovery campaigns to identify molecules that engage their intended targets in cells, specific applications of proteome-wide CETSA to this compound have not been detailed in the provided research findings. However, its utility in confirming direct binding and understanding drug mechanisms makes it a relevant advanced technique in drug development.
Animal Models for Drug Development
Animal models are indispensable tools in drug development, providing crucial insights into disease pathophysiology, drug target identification, and the evaluation of novel therapeutic agents for efficacy, pharmacokinetics, and pharmacodynamics. For this compound, various animal models have been extensively utilized to study its cytoprotective and anti-ulcer effects.
Rats are frequently employed, with studies investigating this compound's protective effects against hydrochloric acid-ethanol-induced gastric lesions, serotonin-induced ulcers, and endothelin-1-induced gastric ulcers. fishersci.caebi.ac.ukthegoodscentscompany.comuni.lu Histological analyses in these models have confirmed this compound's ability to prevent deep mucosal necrosis and maintain mucosal integrity. thegoodscentscompany.comuni.lu Furthermore, rat models have been used to show that this compound can prevent subcellular redistribution of lysosomal enzymes in caerulein-induced pancreatitis and suppress the induction of intestinal metaplasia after NaOH treatment, linking increased gastric blood flow to this protective effect. thegoodscentscompany.comuni.lu
Rabbit models have been used for pharmacokinetic studies to determine this compound's concentration in body fluids and its metabolic fate. uni.lu In anesthetized dogs, this compound's ability to improve ethanol-induced gastric mucosal congestion has been demonstrated. wikipedia.org These diverse animal models have collectively contributed to understanding this compound's multifaceted gastroprotective mechanisms, including its ability to enhance mucus secretion, stimulate prostaglandin (B15479496) production, and increase gastric mucosal blood flow. fishersci.cathegoodscentscompany.comuni.lumims.com
Table 3: Common Animal Models in this compound Research
| Animal Model | Induced Condition/Purpose | Key Findings Related to this compound | Source |
| Rats | HCl.ethanol-induced gastric lesions | Significant inhibition of macroscopic gastric lesions, prevention of deep mucosal necrosis | fishersci.cathegoodscentscompany.comuni.lu |
| Rats | Serotonin-induced ulcer | Protective effect against ulcer formation | |
| Rats | Endothelin-1-induced gastric ulcer | Attenuated ulcer development, maintained tissue oxygenation | ebi.ac.ukthegoodscentscompany.com |
| Rats | Caerulein-induced pancreatitis | Prevented subcellular redistribution of lysosomal enzymes | uni.lu |
| Rats | NaOH treatment (intestinal metaplasia) | Increased antral mucosal blood flow, reduced intestinal metaplasia | thegoodscentscompany.com |
| Rabbits | Pharmacokinetic studies | Determination of concentration in body fluids, identification of metabolites | uni.lu |
| Anesthetized Dogs | Ethanol-induced gastric mucosal congestion | Improved mucosal microcirculation, maintained integrity | wikipedia.org |
Application of ICH E9 Guidelines in Clinical Efficacy Re-evaluation
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) E9 guideline provides statistical principles for the design, conduct, analysis, and evaluation of clinical trials. This guideline is crucial for ensuring the quality and reliability of data collected in clinical studies and for assessing evidence of efficacy and safety, particularly in later phases of drug development.
The ICH E9 (R1) addendum further clarifies and extends the original guideline by elaborating on the choice of estimands and the role of sensitivity analysis. An estimand provides a precise description of the treatment effect that a clinical trial aims to measure, ensuring alignment between trial objectives, design, and analysis. This framework facilitates dialogue between sponsors and regulators regarding the treatment effects of interest.
For gastroprotective drugs, including this compound, re-evaluation of clinical efficacy using current ICH E9 guidelines is important to ensure that their therapeutic benefits are robustly demonstrated. uni.lu The guidelines emphasize the importance of considering the clinical relevance of results, not solely statistical significance, and evaluating both benefits and risks of the treatment. While specific details of this compound's re-evaluation under ICH E9 are not extensively documented in the provided sources, the general principle applies to drugs with established clinical use that may undergo re-assessment to ensure their efficacy aligns with modern statistical and regulatory standards. This includes considerations for handling missing data, adjustments for multiple comparisons, and robust statistical analyses to confirm treatment effects.
Q & A
Q. What standardized experimental models are recommended for evaluating Cetraxate’s gastroprotective efficacy?
Answer: Preclinical studies often use rodent models (e.g., ethanol-induced gastric ulcers in rats) to assess this compound’s efficacy. Protocols include administering this compound orally at doses ranging from 50–200 mg/kg, followed by histological analysis of gastric mucosa and measurement of biomarkers like prostaglandin E2 (PGE2) and nitric oxide (NO) . Ensure consistency in animal strain, fasting duration, and ulcer induction methods to minimize variability.
Q. What methodologies are employed in pharmacokinetic studies of this compound?
Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly used to quantify this compound plasma concentrations. Studies typically involve single-dose administration in healthy volunteers, with blood samples collected at timed intervals. Key parameters include Cmax, Tmax, and elimination half-life. Cross-validation with mass spectrometry ensures accuracy .
Q. How do researchers validate this compound’s mechanism of action in vitro?
Answer: Cell-based assays (e.g., human gastric epithelial cells) are used to measure this compound’s effects on mucosal repair. Techniques include scratch assays for migration analysis and ELISA for quantifying growth factors like TGF-β. Conflicting results on its antioxidant properties may arise from variations in reactive oxygen species (ROS) measurement methods (e.g., DCFH-DA vs. electron spin resonance) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s anti-inflammatory effects across studies be resolved?
Answer: Conduct a systematic review with meta-analysis to identify confounding variables, such as differences in dosing regimens or patient populations. Sensitivity analysis can isolate factors like comorbidities (e.g., H. pylori infection) that may modulate this compound’s efficacy. Prioritize studies with robust blinding and placebo controls .
Q. What advanced techniques address challenges in studying this compound’s receptor interactions?
Answer: Surface plasmon resonance (SPR) and molecular docking simulations are used to characterize this compound’s binding affinity to putative targets like prostaglandin receptors. However, discrepancies in binding kinetics may arise from variations in protein purification methods or solvent systems. Cross-referencing with knock-out animal models can validate target specificity .
Q. How can researchers optimize experimental designs to investigate this compound’s long-term safety profile?
Answer: Longitudinal cohort studies with extended follow-up periods (>2 years) are critical. Use propensity score matching to control for confounders like concurrent NSAID use. Biomarkers such as serum creatinine (renal safety) and liver enzymes should be monitored. Retrospective analysis of adverse event databases (e.g., FAERS) can identify rare side effects .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Answer: Non-linear regression models (e.g., sigmoidal Emax) are preferred for dose-response curves. For small sample sizes, Bayesian hierarchical models improve power by borrowing information across subgroups. Report confidence intervals and effect sizes to avoid overinterpretation of non-significant trends .
Q. How should researchers address publication bias in this compound-related literature?
Answer: Perform funnel plot asymmetry tests and Egger’s regression to detect bias. Include gray literature (e.g., conference abstracts, clinical trial registries) and non-English studies in systematic reviews. Collaborate with regulatory agencies to access unpublished trial data .
Data Contradiction and Synthesis
Q. What strategies reconcile disparities in this compound’s efficacy between animal models and human trials?
Answer: Differences may stem from interspecies variations in drug metabolism or disease pathophysiology. Use translational biomarkers (e.g., mucosal blood flow measured via laser Doppler) to bridge preclinical and clinical findings. Adaptive trial designs allow dose adjustments based on interim pharmacokinetic/pharmacodynamic data .
Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic pathways?
Answer: Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map this compound’s impact on gastric repair pathways. Network analysis tools (e.g., STRING) identify hub genes/proteins, while machine learning prioritizes candidate biomarkers. Validate findings in patient-derived organoids for clinical relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
